



# The Enigma of LAS195319: An Exploration in the Context of Oncogene Addiction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS195319 |           |
| Cat. No.:            | B15542463 | Get Quote |

An extensive review of publicly available scientific and clinical data reveals no direct link between a compound designated **LAS195319** and the well-established cancer biology concept of oncogene addiction. While the principles of oncogene addiction continue to drive the development of targeted cancer therapies, **LAS195319** does not appear in the scientific literature as a molecule designed to exploit this phenomenon.

The term "oncogene addiction" describes the profound dependence of some cancer cells on a single activated oncogene for their growth and survival.[1][2] This dependency presents a therapeutic window, as inhibiting the product of that specific oncogene can lead to cancer cell death with minimal effects on normal cells.[2][3] This concept has been a cornerstone in the development of numerous successful targeted therapies.[3]

However, searches for "LAS195319" in scientific and clinical trial databases do not yield information on a compound being investigated in the context of oncogene addiction. The designation "LAS195319" appears in public records associated with clinical trials for unrelated investigational drugs, none of which are described as targeting a specific oncogene to exploit addiction pathways. For instance, the identifier has been associated with studies for simufilam and other therapeutic candidates in fields outside of oncology.

This technical guide will, therefore, pivot to a broader discussion of the principles of oncogene addiction, the experimental methodologies used to identify and validate it, and the signaling pathways commonly implicated. This will provide researchers, scientists, and drug



development professionals with a foundational understanding of the core concepts that would be applied to a hypothetical targeted agent like "LAS195319."

## **Understanding Oncogene Addiction**

Cancer arises from the accumulation of multiple genetic and epigenetic alterations.[1] Despite this complexity, the proliferation and survival of many tumors are critically dependent on the continuous activity of a single oncogene.[2] This phenomenon, termed oncogene addiction, suggests that even in the presence of numerous other mutations, the cancer cell's circuitry is "hard-wired" to the signaling output of that primary oncogene.

The inactivation of this "addicting" oncogene can trigger a variety of cellular responses, including:

- Cell Cycle Arrest: The cell's proliferative machinery is halted.
- Apoptosis: The cell undergoes programmed cell death.
- Senescence: The cell enters a state of irreversible growth arrest.

The molecular mechanisms underlying oncogene addiction are multifaceted and can involve:

- Signaling Pathway Dependencies: The addicted oncogene may be a critical node in a signaling network that sustains multiple downstream pathways essential for cell survival and proliferation.
- Synthetic Lethality: The genetic context of the cancer cell, including the presence of other mutations, can create a synthetic lethal relationship with the addicted oncogene.
- Oncogenic Shock: The abrupt shutdown of a powerful oncogenic signal can lead to a state of cellular "shock" and subsequent collapse of survival pathways.

## **Key Signaling Pathways in Oncogene Addiction**

Several signaling pathways are frequently implicated in oncogene addiction. A hypothetical inhibitor like **LAS195319** would likely target a key component of one of these pathways.



## **Receptor Tyrosine Kinase (RTK) Pathways**

Many oncogenes are receptor tyrosine kinases (RTKs) or components of their downstream signaling cascades. These include the EGFR, ALK, and MET receptors.[4][5] Upon activation, these receptors trigger a cascade of intracellular signaling events, most notably through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.





Click to download full resolution via product page

Simplified RTK Signaling Pathways in Oncogene Addiction.



## **Non-Receptor Tyrosine Kinase Pathways**

Oncogenic addiction is not limited to RTKs. Non-receptor tyrosine kinases, such as ABL in Chronic Myeloid Leukemia (CML), can also be potent drivers of cancer. The BCR-ABL fusion protein, for example, leads to constitutive activation of the ABL kinase and downstream signaling pathways.

# Experimental Workflow for Investigating a Novel Inhibitor

To assess a novel compound like a hypothetical **LAS195319** for its potential to target an oncogene-addicted cancer, a standardized experimental workflow would be employed.





Click to download full resolution via product page

Standardized Drug Discovery Workflow for a Targeted Therapy.



### Conclusion

While the specific compound **LAS195319** does not appear to be associated with oncogene addiction based on available data, the principles of this therapeutic strategy remain a vital area of cancer research. The identification of driver oncogenes and the development of potent and specific inhibitors continue to transform the landscape of oncology. Future discoveries of novel agents will undoubtedly rely on the foundational understanding of oncogene addiction and the rigorous experimental methodologies established to validate these targeted therapies. Researchers are encouraged to focus on well-characterized molecular targets and pathways when investigating new anti-cancer compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Oncogene addiction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oncogene addiction: pathways of therapeutic response, resistance, and road maps toward a cure PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mathematical model of tumor regression and recurrence after therapeutic oncogene inactivation PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oncogene addiction phosphorylation signature and its derived scores inform tumor responsiveness to targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonic hedgehog signaling pathway is activated in ALK-positive anaplastic large cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Enigma of LAS195319: An Exploration in the Context of Oncogene Addiction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#las195319-and-oncogene-addiction]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com